3-Chloro-2-[(oxolan-2-yl)methoxy]pyridine
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Overview
Description
3-Chloro-2-[(oxolan-2-yl)methoxy]pyridine is a chemical compound with the molecular formula C10H12ClNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chlorine atom at the third position and an oxolan-2-ylmethoxy group at the second position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-[(oxolan-2-yl)methoxy]pyridine typically involves the reaction of 3-chloropyridine with oxolan-2-ylmethanol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:
3-chloropyridine+oxolan-2-ylmethanolbase, refluxthis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and solvents can also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-[(oxolan-2-yl)methoxy]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The oxolan-2-ylmethoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The pyridine ring can undergo reduction to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Formation of substituted pyridine derivatives.
Oxidation Reactions: Formation of carbonyl compounds.
Reduction Reactions: Formation of piperidine derivatives.
Scientific Research Applications
3-Chloro-2-[(oxolan-2-yl)methoxy]pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Chloro-2-[(oxolan-2-yl)methoxy]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-6-[(oxolan-2-yl)methoxy]pyridine-2-carboxylic acid
- 3-Chloro-5-[(oxolan-2-yl)methoxy]pyridine
- 2-Chloro-3-[(oxolan-2-yl)methoxy]pyridine
Uniqueness
3-Chloro-2-[(oxolan-2-yl)methoxy]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the oxolan-2-ylmethoxy group enhances its solubility and reactivity, making it a valuable compound in various research applications.
Properties
IUPAC Name |
3-chloro-2-(oxolan-2-ylmethoxy)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c11-9-4-1-5-12-10(9)14-7-8-3-2-6-13-8/h1,4-5,8H,2-3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRMBJKPYKNWOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=C(C=CC=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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